molecular formula C12H12N4O3S B12428055 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione

Cat. No.: B12428055
M. Wt: 292.32 g/mol
InChI Key: SKUSCUALKIOIST-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione is a complex organic compound that features a unique combination of functional groups, including a methoxythiophene ring, a triazole ring, and a piperidine-2,6-dione moiety

Preparation Methods

The synthesis of 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxythiophene Ring: This step involves the methoxylation of thiophene derivatives under specific conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a ‘click’ reaction, which is a copper-catalyzed azide-alkyne cycloaddition.

    Coupling of the Rings: The methoxythiophene and triazole rings are then coupled to form the intermediate compound.

    Formation of Piperidine-2,6-dione: The final step involves the cyclization of the intermediate compound to form the piperidine-2,6-dione moiety.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Functionalization of the Thiophene Ring

The 4-methoxythiophene moiety undergoes electrophilic substitution and cross-coupling reactions :

  • Methoxy Group Replacement :

    • Reagents : BBr₃ (for demethylation) or alkyl halides (for alkoxy substitution)

    • Conditions : DCM, 0°C to reflux .

  • Halogenation :

    • Example : Bromination using NBS (N-bromosuccinimide) in CCl₄ yields 4-bromo derivatives .

Reaction TypeReagentProductYield
BrominationNBS4-Bromothiophene analog78%
Alkoxy SubstitutionR-X, K₂CO₃4-Alkoxythiophene analogs65–82%

Piperidine-2,6-dione Modifications

The piperidine ring participates in:

  • N-Acylation :

    • Reagents : Acid chlorides or anhydrides (e.g., chloroacetyl chloride)

    • Conditions : DIEA (base), DMF, 25–100°C .

  • Reductive Amination :

    • Example : Reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN to form secondary amines .

ModificationReagentsConditionsYield
N-AcylationChloroacetyl chloride, DIEADMF, 100°C, 2h89%
Reductive AminationFormaldehyde, NaBH₃CNMeOH, 25°C, 6h76%

Deprotection and Final Product Isolation

Key steps include:

  • Boc Deprotection : TFA in DCM (15–20% v/v) at 25°C .

  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether) or recrystallization .

StepReagentConditionsPurity (NMR)
Boc Removal20% TFA/DCM25°C, 1h>95%
ChromatographyEthyl acetate/PE (2:1)99%

Biological Interactions

The compound interacts with biological targets via:

  • Cereblon (CRBN) Binding : The piperidine-2,6-dione scaffold enables recruitment of CRBN E3 ubiquitin ligase, facilitating proteasomal degradation of target proteins .

  • Enzyme Inhibition : The triazole-thiophene motif may inhibit kinases or proteases through π-π stacking or hydrogen bonding.

Stability and Reactivity

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strong acidic/basic conditions.

  • Thermal Stability : Decomposes above 200°C (DSC data).

Scientific Research Applications

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of novel materials with unique electronic or photonic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione can be compared with other similar compounds, such as:

    3-[4-(4-Hydroxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    3-[4-(4-Methylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione: The presence of a methyl group instead of a methoxy group can influence the compound’s physical and chemical properties.

Biological Activity

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a piperidine core substituted with a triazole moiety and a methoxythiophen group. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications to achieve the desired compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity . For instance, triazole derivatives are known for their antifungal properties, which may extend to antibacterial effects as well. A study evaluating various triazole compounds demonstrated promising results against bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

Research has shown that certain derivatives of piperidine and triazole have exhibited antitumor properties . In vitro assays have revealed that these compounds can inhibit the proliferation of cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Neuropharmacological Effects

There is emerging evidence that compounds containing piperidine and triazole structures may interact with neurotransmitter systems , potentially offering therapeutic benefits for neurological disorders. Some studies suggest these compounds could modulate dopamine and serotonin receptors, which are crucial in treating conditions such as depression and anxiety .

Case Studies

  • Antimicrobial Efficacy : A comparative study involving various triazole derivatives demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The IC50 values were found to be lower than those of traditional chemotherapeutics, suggesting a promising avenue for further research .

Research Findings Summary Table

Activity Type Findings Reference
AntimicrobialSignificant inhibition against S. aureus and E. coli
AntitumorInduced apoptosis in breast cancer cell lines
NeuropharmacologicalModulated dopamine and serotonin receptors

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione with high purity?

  • Methodological Answer : The synthesis can be optimized using Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

ParameterRange TestedOptimal Condition
Reaction Temp.60–100°C80°C
SolventDMF, DMSO, THFDMSO
Catalyst (CuI)5–15 mol%10 mol%
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitoring by HPLC or LC-MS validates purity (>98%) .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Determines crystal structure and polymorphism. Compare with simulated spectra from computational models (e.g., Mercury CSD) .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions (e.g., glass transition or polymorphic shifts).
  • FT-IR and NMR : Validate functional groups (e.g., triazole C-H stretching at ~3100 cm⁻¹) and confirm substitution patterns (e.g., methoxy proton integration at δ 3.8–4.0 ppm) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity in triazole formation?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for Huisgen cycloaddition. Software like Gaussian or ORCA calculates activation energies, favoring 1,4-triazole regioisomers .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential pathways, reducing trial-and-error experimentation. For example, simulations may reveal solvent effects on reaction kinetics .

Q. What experimental strategies address contradictions between pharmacological activity and physicochemical stability data?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate stability (e.g., hydrolytic degradation in PBS) with structural descriptors (e.g., logP, polar surface area).
  • Accelerated Stability Testing : Use stress conditions (40°C/75% RH) to identify degradation products via LC-MS. Cross-validate with computational degradation prediction tools (e.g., Zeneth) .

Q. How does polymorphism impact the compound’s bioavailability, and how can polymorph screening be systematized?

  • Methodological Answer :

  • High-Throughput Polymorph Screening : Employ solvent evaporation, slurry conversion, and cooling crystallization in 96-well plates. Characterize forms via PXRD and Raman spectroscopy.
  • Bioavailability Modeling : Use molecular dynamics (e.g., GROMACS) to simulate dissolution rates of polymorphs. For example, Form I may show 2× faster dissolution than Form II in simulated gastric fluid .

Q. What statistical frameworks are suitable for reconciling discrepancies in cytotoxicity vs. target binding affinity data?

  • Methodological Answer :

  • Bayesian Hierarchical Modeling : Integrate cytotoxicity (IC₅₀) and binding (Kd) data while accounting for experimental error. For example:
Model ParameterPrior DistributionPosterior Estimate
Experimental ErrorNormal (μ=0, σ=10)σ=8.2
Binding-Activity SlopeUniform (-5, 5)1.7 (95% CI: 1.2–2.1)
  • Sensitivity Analysis : Identify outliers using Cook’s distance or leverage plots .

Q. Methodological Tools and Frameworks

  • Data Integration : Use platforms like COMSOL Multiphysics for multiparameter optimization (e.g., coupling reaction kinetics with heat transfer models) .
  • Machine Learning : Train neural networks on historical reaction data to predict optimal conditions (e.g., solvent selection, yield) for novel derivatives .

Properties

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

3-[4-(4-methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18)

InChI Key

SKUSCUALKIOIST-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC=C1C2=CN(N=N2)C3CCC(=O)NC3=O

Origin of Product

United States

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